molecular formula C17H25N3O4S B14133658 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide CAS No. 1144489-46-2

4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide

Katalognummer: B14133658
CAS-Nummer: 1144489-46-2
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: SIOJHEMYBBPTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dioxidotetrahydrothiophene moiety, a urea linkage, and an isopentyl-substituted benzamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dioxidotetrahydrothiophene moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Urea linkage formation: The dioxidotetrahydrothiophene intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Benzamide formation: The final step involves the reaction of the urea intermediate with an isopentyl-substituted benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene moiety or to modify the urea linkage.

    Substitution: The benzamide group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted benzamide derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.

Wirkmechanismus

The mechanism of action of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene moiety may interact with enzymes or receptors, modulating their activity. The urea linkage and benzamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopentyl-substituted benzamide group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Eigenschaften

CAS-Nummer

1144489-46-2

Molekularformel

C17H25N3O4S

Molekulargewicht

367.5 g/mol

IUPAC-Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C17H25N3O4S/c1-12(2)7-9-18-16(21)13-3-5-14(6-4-13)19-17(22)20-15-8-10-25(23,24)11-15/h3-6,12,15H,7-11H2,1-2H3,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

SIOJHEMYBBPTDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.